Methyl 4-bromoisoquinoline-6-carboxylate

Description

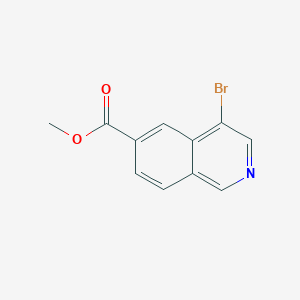

Methyl 4-bromoisoquinoline-6-carboxylate (CAS: 2013582-39-1) is a brominated isoquinoline derivative with the molecular formula C₁₁H₈BrNO₂ and a molecular weight of 266.09 g/mol. It is synthesized via a multi-step procedure involving bromination and esterification, yielding a yellow solid with a reported efficiency of 30% . The compound is stored under dry, room-temperature conditions and requires careful handling due to its halogenated nature, as indicated by its GHS safety data . Its structure features a bromine atom at the 4-position and a methyl ester group at the 6-position of the isoquinoline scaffold, making it a versatile intermediate in medicinal chemistry and organic synthesis.

Properties

Molecular Formula |

C11H8BrNO2 |

|---|---|

Molecular Weight |

266.09 g/mol |

IUPAC Name |

methyl 4-bromoisoquinoline-6-carboxylate |

InChI |

InChI=1S/C11H8BrNO2/c1-15-11(14)7-2-3-8-5-13-6-10(12)9(8)4-7/h2-6H,1H3 |

InChI Key |

VGUFWFMTEHUYMZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=NC=C2C=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Bromine and Ester Group Positioning

Ethyl 4-bromoisoquinoline-6-carboxylate

- Molecular Formula: C₁₂H₁₀BrNO₂ (Ethyl ester vs. methyl ester).

- The longer alkyl chain may also affect crystallization behavior and solubility in organic solvents .

Methyl 5-chloroisoquinoline-6-carboxylate

- Molecular Formula: C₁₁H₈ClNO₂.

- Key Differences : Substitution of bromine with chlorine reduces molecular weight (237.64 g/mol ) and alters reactivity. Chlorine is less electronegative than bromine, leading to slower rates in cross-coupling reactions (e.g., Suzuki-Miyaura). This compound may exhibit distinct biological activity due to differences in halogen size and bond strength .

Scaffold Modifications: Quinoline vs. Isoquinoline Derivatives

Methyl 4-bromoquinoline-6-carboxylate

- Molecular Formula: C₁₁H₈BrNO₂ (Same as the target compound).

- Key Differences: The nitrogen atom in quinoline is at the 1-position instead of the 2-position in isoquinoline. This positional isomerism alters electronic distribution, affecting dipole moments and π-π stacking interactions. Quinoline derivatives often exhibit different binding affinities in biological targets compared to isoquinolines .

4-Bromo-6-methylisoquinoline (CAS: 1204298-52-1)

- Molecular Formula : C₁₀H₈BrN.

- The methyl group at the 6-position may sterically hinder electrophilic substitution reactions at adjacent positions .

Functional Group Transformations

4-Bromoisoquinoline-6-carboxylic Acid

- Molecular Formula: C₁₀H₆BrNO₂.

- Key Differences : The carboxylic acid group replaces the methyl ester, increasing acidity (pKa ~4-5) and hydrogen-bonding capacity. This enhances solubility in aqueous buffers but reduces compatibility with hydrophobic environments. The acid form is a precursor for amide or ester derivatives .

Methyl 6-acetamido-4-chloroquinoline-2-carboxylate

- Molecular Formula : C₁₃H₁₁ClN₂O₃.

- The chlorine atom at the 4-position offers a distinct reactivity profile compared to bromine .

Data Tables: Structural and Property Comparison

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Variable | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Time | 12–24 h | Prolonged time reduces side products |

| Temperature | 80–120°C | Higher temps favor cyclization |

| Purification | Column chromatography (hexane/EtOAc) | Critical for removing brominated byproducts |

Basic: How is the molecular structure confirmed post-synthesis?

Methodological Answer:

Structural validation combines spectroscopic and crystallographic techniques:

- NMR/IR Spectroscopy :

- X-ray Crystallography :

Advanced: How to address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

Discrepancies often arise from:

- Tautomerism : Quinoline derivatives may exhibit keto-enol tautomerism, altering NMR shifts. Use variable-temperature NMR to detect equilibrium shifts.

- Crystallographic vs. solution-state data : X-ray structures (rigid lattice) may differ from solution NMR due to conformational flexibility. Compare with DFT-calculated structures for validation .

- Impurity interference : LC-MS or HPLC (C18 column, MeOH/H₂O mobile phase) identifies brominated byproducts .

Q. Table 2: Troubleshooting Spectroscopic Contradictions

| Issue | Diagnostic Tool | Resolution Strategy |

|---|---|---|

| Unassigned NMR peaks | HSQC/HMBC | Map proton-carbon correlations |

| IR band splitting | DFT calculations | Compare theoretical vs. experimental spectra |

| Crystallographic disorder | SHELXL TWIN commands | Refine twin-law parameters |

Advanced: What computational strategies predict reactivity or biological activity?

Methodological Answer:

- QSAR Modeling : Correlate substituent effects (e.g., bromine’s electronegativity) with bioactivity. Use descriptors like Hammett constants (σ) or LogP .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. The bromine atom enhances hydrophobic binding, while the ester group participates in hydrogen bonding .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites for functionalization .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Bromine replacement : Substitute with Cl, I, or CF₃ to modulate electronic effects.

- Ester hydrolysis : Convert to carboxylic acid for salt formation (e.g., hydrochloride salts improve solubility ).

- Heterocyclic fusion : Introduce pyridine or pyrazole rings to enhance π-stacking with biological targets .

Q. Table 3: Derivative Design Strategies

| Modification | Synthetic Route | SAR Impact |

|---|---|---|

| Bromine → Chlorine | Pd-catalyzed halogen exchange | Reduced steric hindrance |

| Ester → Amide | Aminolysis with NH₃/MeNH₂ | Improved metabolic stability |

| Ring fusion | Cycloaddition reactions | Enhanced target affinity |

Advanced: What analytical methods resolve data conflicts in reaction mechanism proposals?

Methodological Answer:

- Kinetic isotope effects (KIE) : Compare rates with deuterated substrates to identify rate-determining steps.

- In situ monitoring : Use Raman spectroscopy or ReactIR to detect transient intermediates.

- Isotopic labeling : ¹³C-labeled reagents track carbon migration pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.